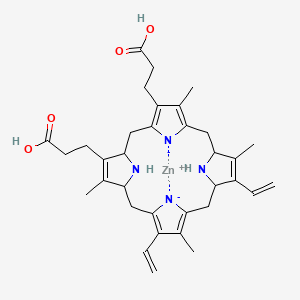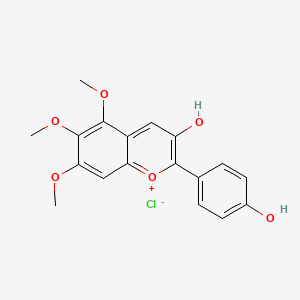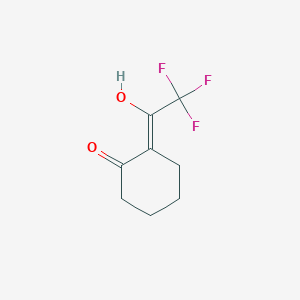![molecular formula C8H12N4O5 B13411644 (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazoacetyl group, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazoacetyl group and the coupling of this group with the amino acid backbone. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the diazoacetyl group to form different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the diazoacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its diazoacetyl group can act as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties enable the development of innovative products with enhanced performance.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid involves its interaction with specific molecular targets. The diazoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazoacetyl-containing molecules and amino acid derivatives. Examples are diazoacetylglycine and diazoacetylalanine.
Uniqueness
What sets (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid apart is its specific combination of the diazoacetyl group with the amino acid backbone. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N4O5 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid |
InChI |
InChI=1S/C8H12N4O5/c1-4(9)7(14)12-5(8(15)16)3-17-6(13)2-11-10/h2,4-5H,3,9H2,1H3,(H,12,14)(H,15,16)/t4-,5-/m0/s1 |
Clave InChI |
YSKQXPZMHNNFBW-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COC(=O)C=[N+]=[N-])C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(COC(=O)C=[N+]=[N-])C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


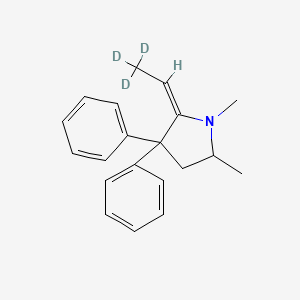
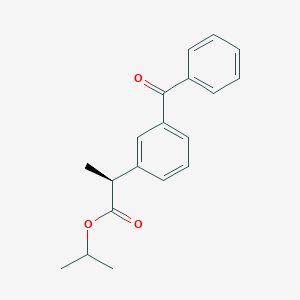




![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(1S,5R)-Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B13411651.png)
